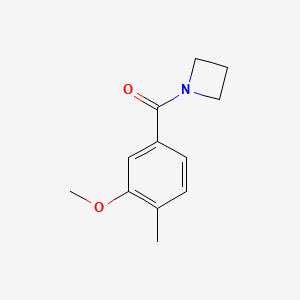![molecular formula C13H12FN3O B7472339 N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7472339.png)
N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a pyrazine derivative that has been synthesized through various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of various kinases that are involved in cancer cell growth.
Biochemical and Physiological Effects:
N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to have anti-inflammatory and analgesic effects by reducing the production of inflammatory mediators and modulating pain signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide is its potential applications in the field of medicine. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic effects, making it a potential candidate for the treatment of various disorders. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be further studied.
Orientations Futures
There are several future directions for the study of N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide. One of the directions is to further study its potential applications in the field of medicine, particularly in the treatment of cancer, inflammation, and pain-related disorders. Additionally, further studies are needed to investigate its potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics. Lastly, the development of novel synthesis methods for this compound can also be explored to improve its yield and purity.
Conclusion:
In conclusion, N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide is a promising compound that has potential applications in the field of medicine. It has been synthesized through various methods and has shown anticancer, anti-inflammatory, and analgesic effects. Further studies are needed to investigate its potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics. Additionally, the development of novel synthesis methods can also be explored to improve its yield and purity.
Méthodes De Synthèse
N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide can be synthesized through various methods. One of the most common methods involves the reaction of 3-fluorophenylethylamine with pyrazine-2-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). This reaction results in the formation of N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide.
Applications De Recherche Scientifique
N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Propriétés
IUPAC Name |
N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-9(10-3-2-4-11(14)7-10)17-13(18)12-8-15-5-6-16-12/h2-9H,1H3,(H,17,18)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGMLIRTFGFSDF-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)F)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one](/img/structure/B7472265.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide](/img/structure/B7472272.png)

![1-[4-[2-(Azetidin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7472289.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7472300.png)
![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)


![4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7472324.png)
![N,N-dimethyl-3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7472346.png)
![1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472348.png)

